VER-49009 is classified under the category of HSP90 inhibitors, which are being explored for their therapeutic applications in oncology. Its chemical structure is characterized by the presence of a pyrazole ring, which is integral to its mechanism of action against HSP90. The compound has been synthesized and evaluated for its pharmacological properties in various cancer cell lines, showcasing its efficacy as an anticancer agent .
The synthesis of VER-49009 involves several key steps:
The molecular formula of VER-49009 is , with a molecular weight of approximately . The structure features:
The compound's three-dimensional conformation allows it to effectively interact with the active site of HSP90, facilitating its inhibitory effects on ATPase activity associated with this protein .
VER-49009 undergoes several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific outcomes depend on the reagents and conditions employed during these reactions .
The primary mechanism of action for VER-49009 involves its binding to HSP90, inhibiting its chaperone activity:
VER-49009 exhibits several notable physical and chemical properties:
These properties are crucial for both laboratory research applications and potential pharmaceutical formulations.
VER-49009 has diverse applications in scientific research:
VER-49009 possesses the systematic chemical name 3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide and a molecular weight of 387.82 g/mol [1] [6]. Its structural framework integrates a central pyrazole ring substituted with:
Element | Quantity | Role in Molecular Function |
---|---|---|
Carbon (C) | 19 | Scaffold backbone |
Hydrogen (H) | 18 | Stabilization |
Chlorine (Cl) | 1 | Electronic effects, binding affinity |
Nitrogen (N) | 3 | H-bonding with HSP90 ATP pocket |
Oxygen (O) | 4 | Key for resorcinol-HSP90 hydrogen bonding |
This configuration enables specific bidentate hydrogen bonding with HSP90’s ATP-binding domain, displacing endogenous ATP and disrupting chaperone function [1] [4].
VER-49009 exhibits challenging but workable physicochemical properties for in vitro research:
Property | Value | Experimental Conditions |
---|---|---|
Molecular Weight | 387.82 g/mol | — |
Solubility in DMSO | 77–100 mg/mL (198–258 mM) | 25°C, fresh anhydrous DMSO [1] [4] |
Aqueous Solubility | <1 mg/mL | 25°C [4] |
Thermal Stability | Stable | -20°C (solid), -80°C (DMSO solution) [6] [8] |
VER-49009 functions as a high-affinity, ATP-competitive inhibitor of HSP90—a chaperone protein responsible for stabilizing client proteins involved in cell proliferation, survival, and stress response [1] [4]. Its binding disrupts HSP90’s ATPase activity, preventing conformational changes required for client protein maturation. Key mechanistic consequences include:
The compound exhibits broad antiproliferative activity, with a mean GI₅₀ (50% growth inhibition) value of 685 ± 119 nM across a human cancer cell line panel [1] [4].
VER-49009 demonstrates isoform-specific potency and well-quantified binding parameters:
Target | Assay Type | IC₅₀/Kd Value | Biological Consequence |
---|---|---|---|
HSP90β (Human) | Competitive binding (FP) | IC₅₀ = 47 nM [1] | Displacement of fluorescent probe |
HSP90 (Yeast) | ATPase inhibition | IC₅₀ = 167 nM [1] | Reduced chaperone function |
HSP90α/β | Isothermal titration | Kd = 78 nM [3] | High-affinity binding |
Cellular Proliferation (HCT116) | Sulforhodamine B assay | GI₅₀ = 260 nM [3] | Growth arrest |
Downstream molecular effects confirm target engagement:
While active against tumorigenic cells, it retains moderate selectivity, exhibiting higher GI₅₀ values against non-tumorigenic lines like MCF10a breast epithelial cells [1] [4]. Its efficacy in gefitinib-resistant NSCLC further underscores therapeutic relevance [3] [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8